molecular formula C4H5NO2 B023070 Ethyl cyanoformate CAS No. 623-49-4

Ethyl cyanoformate

Cat. No.: B023070
CAS No.: 623-49-4
M. Wt: 99.09 g/mol
InChI Key: MSMGXWFHBSCQFB-UHFFFAOYSA-N
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Description

Ethyl cyanoformate (ECF, CAS 623-49-4) is a versatile reagent with the molecular formula C₄H₅NO₂. It features a cyano group (–CN) and an ethoxycarbonyl group (–OCO₂Et), enabling dual reactivity in organic synthesis. ECF is widely employed as a cyanating agent, electrophile, and dipolarophile in reactions such as:

  • Cyanoesterification: Nickel-catalyzed additions to 1,2-dienes yield cyanoester derivatives .
  • Heterocycle Synthesis: Microwave-assisted cycloadditions with oxathiazolone produce 1,2,4-thiadiazole-5-carboxylates .
  • Asymmetric Catalysis: Ti(IV)-catalyzed asymmetric cyanation of activated olefins achieves high enantioselectivity .
  • Cyanohydrin Formation: DMAP-catalyzed cyanation of aldehydes generates O-ethoxycarbonyl-protected cyanohydrins .

ECF’s utility is enhanced by its compatibility with green chemistry protocols, including solvent-free conditions and microwave-assisted reactions .

Preparation Methods

Ethyl cyanoformate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroformate with sodium cyanide in the presence of a suitable solvent such as chloroform or methanol . The reaction conditions typically include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.

Industrial production of this compound often involves similar methods but on a larger scale. The process includes purification steps such as distillation to achieve high purity levels . Advanced production devices and technologies have been developed to improve the efficiency and quality of the final product .

Scientific Research Applications

Asymmetric Cyanation Reactions

Overview:
Ethyl cyanoformate serves as an effective cyanide source in asymmetric cyanation reactions, which are crucial for synthesizing chiral compounds.

Key Findings:

  • A study demonstrated the use of this compound in the asymmetric cyanation of activated olefins, utilizing a titanium(IV) catalyst. The process yielded enantioenriched cyanide adducts with high yields (up to 97%) and enantiomeric excess (ee) of 94% .
  • The reaction mechanism involves a dual activation process where the titanium cation acts as a Lewis acid to activate the olefin, while hydrogen bonding orients the cyanide source for nucleophilic attack .

Table 1: Summary of Asymmetric Cyanation Studies Using this compound

Study ReferenceSubstrate TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
Activated OlefinsTi(IV) Catalyst9794
Aldehydes and KetonesModular Titanium Catalyst9590

Synthesis of Functionalized Compounds

Overview:
this compound is utilized in various synthetic pathways to produce functionalized compounds, including amidinoformic acids and quinazolones.

Key Findings:

  • An acid-catalyzed reaction involving this compound and aromatic amines resulted in the facile synthesis of N-substituted amidinoformic acids and ethyl 4-quinazolone derivatives .
  • This method highlights the compound's role in generating valuable intermediates for pharmaceuticals.

Material Science Applications

Overview:
Recent research has explored the use of this compound as an antisolvent in the preparation of perovskite solar cells, enhancing their efficiency and stability.

Key Findings:

  • This compound was identified as an extraordinary antisolvent for achieving high-performance CsPbI3 perovskite solar cells. This application demonstrates its potential beyond organic synthesis, impacting renewable energy technologies .

Table 2: Performance Metrics of CsPbI3 Solar Cells with this compound

ParameterValue
Efficiency (%)Up to 20
Stability (hours)>100
Antisolvent RoleEnhances crystallization

Case Studies and Practical Applications

Case Study 1: Asymmetric Strecker Reaction

  • In a notable study by Khan et al., this compound was employed as a cyanide source in the asymmetric Strecker reaction of N-benzhydrylimines. This reaction showcased its effectiveness in producing amino acids with high stereoselectivity .

Case Study 2: Material Enhancements

  • The application of this compound as an antisolvent in perovskite solar cells not only improved efficiency but also contributed to the stability of the materials under operational conditions. This advancement is critical for developing sustainable energy solutions .

Mechanism of Action

The mechanism of action of ethyl cyanoformate involves its ability to act as a cyanating agent. It forms a covalent bond with the sulfhydryl group on enzymes, such as gamma-aminobutyric acid receptors, preventing the binding of gamma-aminobutyric acid and inhibiting nerve impulses . This mechanism is particularly relevant in its use as an intermediate in the synthesis of pharmaceuticals that target specific molecular pathways.

Comparison with Similar Compounds

Methyl Cyanoformate (Mander’s Reagent)

Structural Similarity: Both ECF and mthis compound (MCF) are alkoxycarbonylating agents. Key Differences:

Parameter This compound Mthis compound
Reactivity Participates in deoxycyanation of β-diketones to form oxoalkenenitriles Similar deoxycyanation but with distinct substrate scope limitations
Steric Effects Larger ethoxy group may slow reaction kinetics in sterically hindered systems Smaller methoxy group facilitates faster reactions in constrained environments
Applications Preferred in Ti(IV)-catalyzed asymmetric cyanations Limited use in enantioselective reactions

Mechanistic Insight : Both reagents undergo nucleophilic attack at the carbonyl carbon, but ECF’s bulkier ethoxy group can influence transition-state geometries, impacting regioselectivity in Ru-catalyzed [2+2+2] cycloadditions .

Acetyl Cyanide

Functional Similarity: Acetyl cyanide (AcCN) and ECF serve as cyanide donors in Strecker reactions and ketone cyanations. Comparative Performance:

Reaction Type This compound Acetyl Cyanide
Enantioselective Cyanation Achieves >90% ee with Ti(IV)-salen catalysts Lower enantioselectivity (70–80% ee) under similar conditions
Toxicity Low toxicity, easier handling Higher toxicity due to acetyl group liberation
Substrate Scope Effective for aldehydes and ketones Limited to activated carbonyls (e.g., aromatic aldehydes)

Case Study: In the enantioselective Strecker reaction of N-benzhydrylimine, ECF with organocatalysts provided superior yields (85–92%) compared to AcCN (70–75%) .

Tosyl Cyanide

Functional Contrast : Tosyl cyanide (TsCN) is a stronger electrophile but lacks the ethoxycarbonyl functionality of ECF.
Applications :

  • TsCN : Primarily used for direct cyanation of C–H bonds and sulfonamide synthesis.
  • ECF: Preferred for tandem reactions (e.g., cyanoesterification followed by cyclization) due to its dual functional groups .

Yield Comparison : In palladium-catalyzed allylation, ECF afforded 50% yield of ethyl ester derivatives, while TsCN achieved 94% yield but required additional steps for functionalization .

Potassium Cyanide (KCN)

Data Tables

Table 1: Cyanation of Aldehydes with this compound vs. Acetyl Cyanide

Substrate Reagent Catalyst Yield (%) ee (%) Reference
Benzaldehyde ECF DMAP 88
Benzaldehyde AcCN Ti(IV) 78 72
Cyclohexanecarboxaldehyde ECF DMAP 82

Table 2: Deoxycyanation of β-Diketones

Substrate Reagent Product Yield (%)
2-Methylcyclohexane-1,3-dione ECF 68
2-Methylcyclohexane-1,3-dione MCF 55

Biological Activity

Ethyl cyanoformate (ECF), a versatile compound in organic synthesis, has garnered attention for its potential biological activities. This article explores the biological activity of ECF, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is an organocyanide compound with the formula CNCOOEt. It serves as a cyanide source in various chemical reactions, notably in asymmetric synthesis. The compound's reactivity is primarily attributed to its ability to release hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) under specific conditions, facilitating nucleophilic attacks on electrophilic sites in organic substrates .

Key Mechanisms:

  • Cyanation Reactions : ECF can react with olefins to produce cyanide adducts, a process that is catalyzed by various Lewis acids or organocatalysts .
  • Epoxidation : In combination with hydrogen peroxide, ECF has been shown to epoxidize olefins stereospecifically at room temperature, highlighting its utility in synthetic organic chemistry .

Biological Evaluations

Recent studies have investigated the biological activity of ECF and its derivatives, particularly their effects on cancer cell lines and enzymatic inhibition.

Case Study 1: Antitumor Activity

A study evaluated the antitumor potential of compounds derived from ECF in relation to c-Met inhibitors. A derivative exhibited significant potency against several human cancer cell lines, with IC50 values ranging from 2.54 to 61.36 nM. Notably, the compound induced cell cycle arrest and apoptosis in MKN-45 cells while inhibiting c-Met phosphorylation .

CompoundIC50 (nM)Mechanism
51am2.54c-Met inhibition, apoptosis induction
51ah9.26c-Met inhibition
51ak3.89c-Met inhibition

This study suggests that ECF derivatives may serve as promising candidates for further development as anticancer agents.

Case Study 2: Organocatalysis

In another investigation, ECF was utilized as a cyanide source in organocatalytic reactions. The reaction exhibited high yields and enantiomeric excesses (up to 94%) for the cyanation of activated olefins, indicating the compound's effectiveness in asymmetric synthesis .

Toxicological Considerations

While exploring the biological activity of ECF, it is essential to consider its toxicity profile. The release of HCN during reactions poses potential risks; thus, safety measures should be implemented when handling this compound. Studies have shown that HCN can inhibit cellular respiration and disrupt metabolic processes at high concentrations .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling ethyl cyanoformate in laboratory settings?

this compound requires strict safety measures due to its flammability (flash point: 24.4°C) and reactivity. Key protocols include:

  • Conducting reactions in a fume hood to prevent inhalation exposure .
  • Limiting quantities to <10 g per reaction unless approved by the principal investigator (PI) .
  • Documenting specific training on techniques like Schlenk line use, rotary evaporation, and waste disposal .
  • Immediate reporting of unexpected events (e.g., temperature spikes, gas evolution) to the PI .

Q. How is this compound employed in the Strecker reaction for synthesizing α-aminonitriles?

this compound acts as a cyanide source in N-heterocyclic carbene (NHC)-catalyzed Strecker reactions. A typical procedure involves:

  • Reacting aldimines with this compound under inert conditions.
  • Using DMAP (4-dimethylaminopyridine) as a catalyst to facilitate nucleophilic addition, achieving high yields (e.g., 80–95%) .
  • Optimizing solvent polarity (e.g., acetonitrile) to enhance O-ethoxycarbonyl cyanohydrin formation .

Q. What synthetic methodologies utilize this compound for cyanoesterification of aldehydes/ketones?

A DMAP-catalyzed method enables efficient cyanation:

  • Aldehydes/ketones react with this compound in acetonitrile at room temperature.
  • Yields range from 70–95% for aromatic aldehydes, with electron-withdrawing groups enhancing reactivity .
  • Mechanistic studies suggest DMAP activates the carbonyl group, enabling nucleophilic attack by the cyanide moiety .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in asymmetric catalytic cyanoethoxycarbonylation?

The YLi₃ tris(binaphthoxide) (YLB) complex promotes enantioselective cyanation (up to 98% ee) via:

  • Additive synergy : H₂O and BuLi generate LiCN in situ from this compound, while tris(2,6-dimethoxyphenyl)phosphine oxide accelerates the reaction .
  • Catalytic cycle : The YLB complex coordinates the aldehyde, enabling stereocontrolled CN⁻ delivery. In situ IR studies confirm LiCN formation as the rate-limiting step .

Q. How does this compound outperform traditional cyanide sources in ruthenium-catalyzed cyanation?

In Ru/C-catalyzed amine cyanation:

  • This compound replaces toxic NaCN, enabling safer protocols with TBHP as an oxidant.
  • Functional group tolerance is high (e.g., –NO₂, –CN), achieving 60–85% yields for aryl amines .
  • Limitations include moderate efficiency with electron-rich substrates, prompting exploration of photoredox systems .

Q. What structural features of the cyanoformate ion (NCCO₂⁻) inform carbon capture strategies?

Crystallographic studies reveal:

  • NCCO₂⁻ is a Lewis acid-base adduct where cyanide’s carbon donates electrons to CO₂, stabilizing the anion .
  • This structure guides the design of CO₂-selective sorbents, leveraging its dual-binding capacity for enhanced capture efficiency .

Q. How does this compound enable stereocontrol in pentacyclic terpene synthesis?

In stereoselective C17-esterification:

  • LDA-generated enolates react with this compound, favoring syn-addition due to steric hindrance from the C18-H group.
  • X-ray analysis confirms π-facial selectivity, yielding 45–65% enantiomerically pure products .

Q. What challenges arise in the deoxycyanation of β-diketones using this compound?

Mander’s reagent (methyl/ethyl cyanoformate) converts 1,3-diketones to oxoalkenenitriles via:

  • Mechanism : Sequential alkoxycarbonylation and cyanide elimination, with Et₃N suppressing side reactions .
  • Limitations : Substrates with bulky substituents (e.g., 2-methylcyclohexane-1,3-dione) show <50% yields due to steric hindrance .

Q. Methodological Considerations

  • Reaction Optimization : For microwave-assisted heterocycle synthesis, this compound reduces reaction times (24 h → 1 h) and improves yields (50% → 85%) via controlled dielectric heating .
  • Data Reporting : Follow Beilstein Journal guidelines: Include full experimental details for novel compounds (e.g., NMR, HRMS) and cite prior methods for known derivatives .

Properties

IUPAC Name

ethyl cyanoformate
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InChI

InChI=1S/C4H5NO2/c1-2-7-4(6)3-5/h2H2,1H3
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InChI Key

MSMGXWFHBSCQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C#N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5NO2
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DSSTOX Substance ID

DTXSID0060771
Record name Carbonocyanidic acid, ethyl ester
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Molecular Weight

99.09 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Ethyl cyanoformate
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CAS No.

623-49-4
Record name Ethyl cyanoformate
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Record name Ethyl cyanoformate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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